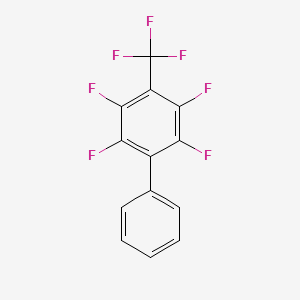
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl is an organofluorine compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a biphenyl structure. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl can be synthesized through several methods. One common approach involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl often involves large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems helps optimize the production process, ensuring consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethyl group are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which 2,3,5,6-tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple fluorine atoms and a trifluoromethyl group enhances its reactivity and stability, allowing it to participate in various chemical and biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl stands out due to its biphenyl structure, which provides additional stability and versatility in chemical reactions. The presence of multiple fluorine atoms and a trifluoromethyl group further enhances its unique properties, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
53700-73-5 |
|---|---|
Fórmula molecular |
C13H5F7 |
Peso molecular |
294.17 g/mol |
Nombre IUPAC |
1,2,4,5-tetrafluoro-3-phenyl-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F7/c14-9-7(6-4-2-1-3-5-6)10(15)12(17)8(11(9)16)13(18,19)20/h1-5H |
Clave InChI |
SHZZKNAIBGAAAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B14638375.png)
![3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-](/img/structure/B14638388.png)


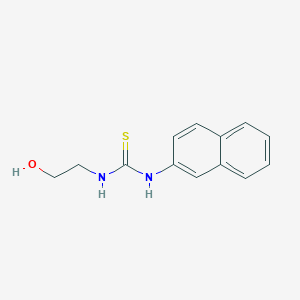
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
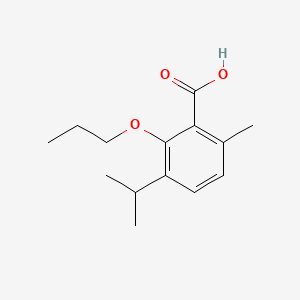

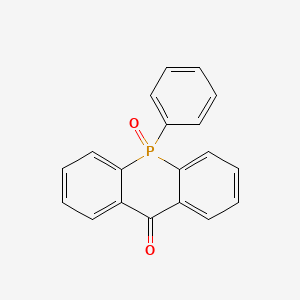
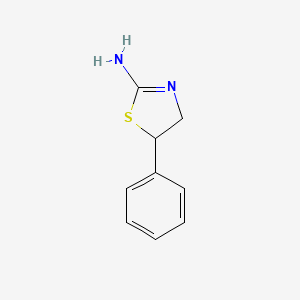

![[4-(Dimethylamino)phenyl]phosphonothioic dichloride](/img/structure/B14638441.png)
![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
